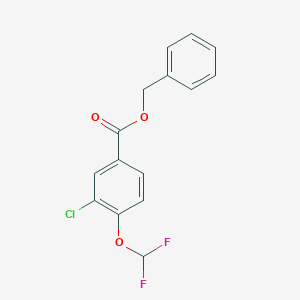

Benzyl 3-chloro-4-(difluoromethoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-chloro-4-(difluoromethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O3/c16-12-8-11(6-7-13(12)21-15(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQSDMUMUIFGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)OC(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization

Retrosynthetic Analysis of Benzyl (B1604629) 3-chloro-4-(difluoromethoxy)benzoate

A retrosynthetic analysis of the target molecule, Benzyl 3-chloro-4-(difluoromethoxy)benzoate, points to a logical disconnection at the ester linkage. This primary disconnection simplifies the structure into two key building blocks: 3-chloro-4-(difluoromethoxy)benzoic acid and benzyl alcohol. This approach is standard for ester synthesis, typically achieved through methods like Fischer esterification or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with the alcohol.

The more complex challenge lies in the synthesis of the substituted benzoic acid moiety. This intermediate can be further disconnected, suggesting a synthetic strategy that involves two main transformations on a simpler aromatic precursor: the introduction of the difluoromethoxy group and the regioselective chlorination of the aromatic ring. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups.

Synthesis of the 3-chloro-4-(difluoromethoxy)benzoic Acid Moiety

The difluoromethoxy (OCF₂H) group is a valuable motif in medicinal and agricultural chemistry, prized for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. nih.gov Its introduction onto an aromatic ring, specifically via an ether linkage to a phenolic hydroxyl group (O-difluoromethylation), can be accomplished through several methodologies. nih.govorgsyn.org

A prevalent strategy involves the reaction of a phenol (B47542) with a reagent that generates difluorocarbene (:CF₂), which then inserts into the O-H bond. orgsyn.org Reagents such as sodium chlorodifluoroacetate are commonly used for this purpose. orgsyn.org

Fluorodesulfurization offers a pathway to difluoro(alkoxy)methyl compounds from thionoester precursors. nbuv.gov.uaresearchgate.net This method avoids the use of more aggressive fluorinating agents. Research has identified a combination of (diethylamino)sulfur trifluoride (DAST) with catalytic amounts of tin chlorides (SnCl₂ or SnCl₄) as an effective system for converting methyl thionoesters into the desired difluoro(methoxy)methyl derivatives. nbuv.gov.uaresearchgate.net This approach is noted for its tolerance to trace moisture and the use of readily available reagents. nbuv.gov.ua Another mild approach utilizes silver(I) fluoride (B91410) (AgF) for the desulfurative fluorination of thionobenzodioxoles, which can be prepared from catechols in two steps. researchgate.net

Table 1: Examples of Fluorodesulfurization for Aryl-CF₂OCH₃ Synthesis

| Precursor | Reagent System | Product | Yield (%) | Reference |

| O-methyl benzothioate | DAST / SnCl₄ | (Difluoromethoxy)benzene | 85 | nbuv.gov.uaresearchgate.net |

| Methyl 4-nitrobenzothioate | DAST / SnCl₄ | 1-(Difluoromethoxy)-4-nitrobenzene | 62 | nbuv.gov.uaresearchgate.net |

| Thionobenzodioxole Derivative | AgF | Difluorobenzodioxole Derivative | 70-90 | researchgate.net |

While classical halogen exchange (Halex) reactions are fundamental in fluorination chemistry, the direct synthesis of the OCF₂H group often relies on difluorocarbene precursors derived from halogenated compounds. researchgate.netrsc.org The most common industrial and laboratory method for the O-difluoromethylation of phenols involves sodium chlorodifluoroacetate (ClCF₂COONa). orgsyn.org This salt, upon heating in a polar aprotic solvent like DMF, decomposes to generate difluorocarbene, which is then trapped by a phenoxide anion. orgsyn.org The synthesis of 3-hydroxyl-4-difluoromethoxy benzaldehyde (B42025) from 3,4-dihydroxy benzaldehyde using sodium chlorodifluoroacetate demonstrates the selectivity of this reaction for the more acidic phenol group. google.com This methodology is robust and tolerates a wide array of functional groups.

Table 2: O-Difluoromethylation using Difluorocarbene Precursors

| Phenolic Substrate | Reagent | Base | Solvent | Product | Yield (%) | Reference |

| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | ClCF₂COONa | Cs₂CO₃ | DMF/H₂O | 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | 80-90 | orgsyn.org |

| 3,4-dihydroxy benzaldehyde | ClCF₂COONa | Na₂CO₃ | DMF | 3-hydroxy-4-(difluoromethoxy)benzaldehyde | 57.5 | google.com |

| Various Phenols | BrCF₂CO₂H | fac-Ir(ppy)₃ (photocatalyst) | - | Aryl difluoromethyl ethers | 48-95 | nih.gov |

Electrochemical methods represent a sustainable and modern approach to generating reactive intermediates for fluorination reactions. acs.org The electrochemical difluoromethylation of electron-rich olefins has been demonstrated using sodium difluoromethanesulfinate (HCF₂SO₂Na) as a precursor to the difluoromethyl radical (•CF₂H). acs.org This method has proven effective for the C-difluoromethylation of enamides and styrenes. acs.org However, the direct application of electrochemical techniques for the O-difluoromethylation of phenols is less commonly reported in the literature compared to methods involving difluorocarbene insertion. The primary focus of electrochemical difluoromethylation has been on the formation of C-CF₂H bonds. acs.org

Following the installation of the difluoromethoxy group onto a 4-hydroxybenzoic acid derivative, the next critical step is the regioselective introduction of a chlorine atom at the C-3 position. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene (B151609) ring.

In the case of 4-(difluoromethoxy)benzoic acid, the difluoromethoxy group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The activating OCF₂H group will therefore direct incoming electrophiles to the C-3 and C-5 positions (ortho to the ether). Direct chlorination using standard chlorinating agents like chlorine gas or sulfuryl chloride, often in the presence of a Lewis acid catalyst, is expected to yield the 3-chloro derivative as a major product. The synthesis of related compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid, sometimes employs a more complex sequence involving nitration, reduction, and a Sandmeyer reaction to ensure specific regiochemistry. researchgate.net However, for the target molecule, direct chlorination of the activated 4-(difluoromethoxy)benzoic acid is a more straightforward approach. The chlorination of 4-fluorobenzoyl chloride to yield 3-chloro-4-fluorobenzoyl chloride provides a precedent for this type of regioselective halogenation. google.com

Table 3: Chlorination Agents for Aromatic Carboxylic Acids

| Chlorinating Agent | Catalyst / Conditions | Typical Application | Reference |

| Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | Direct chlorination of activated/deactivated rings | google.com |

| Phosphorus Trichloride (PCl₃) | - | Conversion of carboxylic acids to acyl chlorides | semanticscholar.org |

| Sulfuryl Chloride (SO₂Cl₂) | Radical Initiator or Lewis Acid | Chlorination of various aromatic compounds | - |

| N-Chlorosuccinimide (NCS) | Acid Catalyst | Mild chlorination of activated aromatic rings | semanticscholar.org |

Strategies for Introducing the Difluoromethoxy Group onto Aromatic Rings

Esterification Reactions for Benzyl Benzoate (B1203000) Formation

The final key step in the synthesis of Benzyl 3-chloro-4-(difluoromethoxy)benzoate is the esterification of 3-chloro-4-(difluoromethoxy)benzoic acid with benzyl alcohol. This reaction forms the characteristic benzyl ester linkage. Various methods can be employed for this transformation, each with its own set of catalysts and reaction conditions.

The formation of the benzyl ester is typically achieved through a condensation reaction between the carboxylic acid (3-chloro-4-(difluoromethoxy)benzoic acid) and benzyl alcohol. This reaction, often a Fischer esterification, involves the removal of a water molecule. The direct reaction of the carboxylic acid with benzyl alcohol is a common and straightforward approach. researchgate.netyoutube.com

Alternatively, the synthesis can proceed via the reaction of a benzyl halide, such as benzyl chloride, with the sodium salt of the carboxylic acid (sodium 3-chloro-4-(difluoromethoxy)benzoate). This method, a nucleophilic substitution, can be facilitated by a phase transfer catalyst. google.com Another approach involves the reaction of sodium benzylate with benzaldehyde.

A plausible synthetic route to the precursor, 3-chloro-4-(difluoromethoxy)benzoic acid, can be inferred from related syntheses. One potential pathway starts with the chlorination and subsequent difluoromethylation of a suitable hydroxybenzaldehyde derivative, followed by oxidation of the aldehyde group to a carboxylic acid. For instance, the synthesis of 3-hydroxy-4-difluoromethoxybenzaldehyde has been reported from 3,4-dihydroxybenzaldehyde, which can then be further functionalized. google.comgoogle.com

The choice of catalyst is crucial for an efficient esterification process. Traditional methods often employ strong mineral acids like sulfuric acid as a catalyst. youtube.com However, these catalysts can be corrosive and difficult to separate from the reaction mixture.

More contemporary and greener alternatives include solid acid catalysts. Modified montmorillonite (B579905) K10 clay, activated with orthophosphoric acid, has been shown to be an effective catalyst for the esterification of substituted benzoic acids with benzyl alcohol under solvent-free conditions. epa.gov This heterogeneous catalyst can be easily separated from the reaction mixture by filtration, simplifying the work-up procedure.

Another class of effective catalysts are sulfated metal-incorporated mesoporous silicates, such as S-Fe-MCM-48. These materials have demonstrated high selectivity and can be reused for multiple cycles, making them suitable for industrial applications. nih.gov The reaction conditions for these catalytic systems are generally mild. For example, the esterification of benzyl alcohol with acetic acid using S-Fe-MCM-48 as a catalyst can be carried out at 60°C in a solvent-free system. nih.gov

The table below summarizes various catalyst systems and their typical reaction conditions for benzyl ester formation.

| Catalyst System | Precursors | Typical Reaction Conditions | Advantages |

| Sulfuric Acid | Carboxylic Acid, Benzyl Alcohol | Reflux | High conversion |

| Modified Montmorillonite K10 | Substituted Benzoic Acids, Benzyl Alcohol | Solvent-free, heating | Easy separation, reusable |

| S-Fe-MCM-48 | Acetic Acid, Benzyl Alcohol | 60°C, solvent-free, 6h | High selectivity, reusable |

| Phase Transfer Catalyst | Sodium Benzoate, Benzyl Chloride | 100-130°C, 10-15h | High esterification rate |

Purification Techniques for Synthetic Intermediates and Final Product

Purification of the synthetic intermediates and the final product, Benzyl 3-chloro-4-(difluoromethoxy)benzoate, is essential to achieve the desired purity. Common purification techniques for benzyl esters and their precursors include distillation and crystallization.

For the precursor, 3-chloro-4-(difluoromethoxy)benzoic acid, purification may involve recrystallization from a suitable solvent to remove any unreacted starting materials or by-products from the synthesis and oxidation steps. epo.org

The final product, being an ester, is likely to be a liquid or a low-melting solid. Vacuum distillation is a standard method for purifying liquid esters, as it allows for separation from less volatile impurities at a lower temperature, thus preventing thermal decomposition. nihs.go.jp If the product is a solid, recrystallization from an appropriate solvent system would be the method of choice. The selection of the solvent is critical and is based on the solubility profile of the product and its impurities.

A general purification scheme for benzyl benzoate production involves several washing steps. After the esterification reaction, the crude product is typically washed with water to remove any water-soluble impurities. An alkaline wash, for example with a sodium carbonate solution, is often employed to remove any unreacted carboxylic acid. This is followed by further water washes to ensure the removal of any residual base. Finally, the product is dried over an anhydrous salt like sodium sulfate (B86663) before undergoing fractional distillation under reduced pressure to yield the pure ester. google.com

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes to minimize environmental impact. For the synthesis of Benzyl 3-chloro-4-(difluoromethoxy)benzoate, several green chemistry strategies can be implemented.

Solvent-free reaction conditions represent another significant green chemistry principle. Performing the esterification reaction without a solvent, as demonstrated with the modified montmorillonite K10 catalyst, reduces the use of volatile organic compounds (VOCs), which are often hazardous and contribute to air pollution. epa.gov

Furthermore, the development of synthetic methods for fluorinated compounds that avoid harsh reagents and extreme temperatures aligns with green chemistry goals. While traditional fluorination methods can be hazardous, newer methods are being developed to introduce fluorine atoms more safely and efficiently. dovepress.com The synthesis of fluorinated esters is an active area of research with a focus on developing more environmentally benign methodologies. mdpi.compdx.edu The mechanochemical synthesis of fluorinated imines, which avoids the use of solvents and consumes only mechanical energy, is an example of an innovative green approach that could inspire similar developments in the synthesis of other fluorinated compounds. mdpi.com

By carefully selecting catalysts, reaction conditions, and purification methods, the synthesis of Benzyl 3-chloro-4-(difluoromethoxy)benzoate can be designed to be not only efficient but also environmentally responsible.

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional NMR techniques, a complete picture of the atomic arrangement and connectivity within Benzyl (B1604629) 3-chloro-4-(difluoromethoxy)benzoate can be assembled.

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For Benzyl 3-chloro-4-(difluoromethoxy)benzoate, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzyl group and the substituted benzoate (B1203000) ring.

The benzylic protons (-CH₂-) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. This signal would likely be found in the range of 5.3-5.4 ppm, deshielded by the adjacent oxygen atom of the ester and the phenyl ring. The five protons of the benzyl group's phenyl ring would typically appear as a multiplet in the aromatic region, around 7.3-7.5 ppm.

The protons on the 3-chloro-4-(difluoromethoxy)benzoate ring will exhibit a more complex pattern due to their distinct chemical environments and coupling interactions. The proton at the 2-position is anticipated to be a doublet, deshielded by the adjacent ester group and the chlorine atom, appearing around 8.1 ppm. The proton at the 5-position would likely be a doublet of doublets, influenced by the adjacent proton and the difluoromethoxy group, with an expected chemical shift around 7.9 ppm. The proton at the 6-position is expected to appear as a doublet around 7.3 ppm. The difluoromethoxy group (-OCHF₂) proton will present as a triplet due to coupling with the two fluorine atoms, with a characteristic chemical shift further downfield, typically in the range of 6.5-7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl 3-chloro-4-(difluoromethoxy)benzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl -CH₂- | 5.35 | Singlet |

| Benzyl Ar-H | 7.30-7.45 | Multiplet |

| Benzoate H-2 | 8.10 | Doublet |

| Benzoate H-5 | 7.95 | Doublet of Doublets |

| Benzoate H-6 | 7.30 | Doublet |

Carbon-13 (¹³C) NMR spectroscopy is crucial for defining the carbon framework of a molecule. Each unique carbon atom in Benzyl 3-chloro-4-(difluoromethoxy)benzoate will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 164-166 ppm. The carbons of the two aromatic rings will resonate in the region of 110-150 ppm. The benzylic carbon (-CH₂-) will likely appear around 67-68 ppm. The carbon of the difluoromethoxy group (-OCHF₂) will be observed as a triplet due to coupling with the two fluorine atoms, with a chemical shift in the range of 115-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl 3-chloro-4-(difluoromethoxy)benzoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 165.0 |

| Benzyl -CH₂- | 67.5 |

| Benzyl Ar-C | 128.0-136.0 |

| Benzoate Ar-C | 115.0-150.0 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. In the case of Benzyl 3-chloro-4-(difluoromethoxy)benzoate, the ¹⁹F NMR spectrum would show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal is expected to be a doublet due to coupling with the single proton of the -OCHF₂ group. The chemical shift for difluoromethoxy groups typically falls in the range of -75 to -90 ppm relative to a CFCl₃ standard.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons. For instance, it would show cross-peaks between the coupled protons on the substituted benzoate ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show a correlation between the benzylic protons and the ester carbonyl carbon, as well as the ipso-carbon of the benzyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of Benzyl 3-chloro-4-(difluoromethoxy)benzoate would display several characteristic absorption bands.

A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would likely appear as two bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong absorptions in the 1000-1100 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to several peaks in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Benzyl 3-chloro-4-(difluoromethoxy)benzoate

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretch | 1720-1740 |

| C-O (ester) | Stretch | 1250-1300 and 1100-1150 |

| C-F | Stretch | 1000-1100 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of Benzyl 3-chloro-4-(difluoromethoxy)benzoate is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an isotope peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern would likely involve the cleavage of the ester bond. A prominent peak would be expected at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another significant fragment would arise from the benzoyl portion of the molecule, the 3-chloro-4-(difluoromethoxy)benzoyl cation. Further fragmentation of this ion could involve the loss of CO, and subsequent fragmentation of the difluoromethoxy group.

Table 4: Predicted Key Mass Spectrometry Fragments for Benzyl 3-chloro-4-(difluoromethoxy)benzoate

| m/z | Proposed Fragment Ion |

|---|---|

| 312/314 | [M]⁺ (Molecular ion with Cl isotopes) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 221/223 | [Cl(CHF₂O)C₆H₃CO]⁺ (3-chloro-4-(difluoromethoxy)benzoyl cation) |

| 193/195 | [Cl(CHF₂O)C₆H₃]⁺ (Loss of CO from the benzoyl cation) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the detailed characterization of the crystal lattice, including the unit cell dimensions, space group, and the specific coordinates of each atom. This information is fundamental for elucidating bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of molecules in the solid state.

Despite the utility of this technique, there is currently no published X-ray crystallographic data for Benzyl 3-chloro-4-(difluoromethoxy)benzoate. Consequently, detailed information regarding its crystal system, space group, and specific geometric parameters remains undetermined. The acquisition of such data would require the growth of a suitable single crystal of the compound and subsequent analysis using an X-ray diffractometer.

Table 1: Hypothetical X-ray Crystallographic Data for Benzyl 3-chloro-4-(difluoromethoxy)benzoate (Note: The following table is for illustrative purposes only and does not represent actual experimental data.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light from a laser interacts with a molecule, it can be scattered inelastically, resulting in a shift in the frequency of the scattered light. This frequency shift, known as the Raman shift, corresponds to the specific vibrational frequencies of the chemical bonds within the molecule. The resulting Raman spectrum serves as a unique "fingerprint" for a given compound, allowing for its identification and the characterization of its functional groups.

As with X-ray crystallography, there is a lack of available experimental Raman spectroscopy data for Benzyl 3-chloro-4-(difluoromethoxy)benzoate in the public domain. A Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to the vibrations of the aromatic rings, the carbonyl group of the ester, the C-Cl bond, and the difluoromethoxy group. Analysis of these peaks would provide valuable structural information. For instance, the position and intensity of the carbonyl stretching frequency can be sensitive to the electronic effects of the substituents on the benzoate ring.

Table 2: Predicted Characteristic Raman Shifts for Benzyl 3-chloro-4-(difluoromethoxy)benzoate (Note: The following table is based on general spectroscopic principles and does not represent actual experimental data.)

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3100 |

| Carbonyl (C=O) Stretch | 1715-1730 |

| Aromatic C=C Stretch | 1580-1610 |

| C-O-C Stretch (Ester) | 1250-1300 |

| C-F Stretch (Difluoro) | 1000-1100 |

The absence of empirical data for these advanced analytical techniques highlights a gap in the comprehensive characterization of Benzyl 3-chloro-4-(difluoromethoxy)benzoate. Future research involving the synthesis and subsequent analysis of this compound by X-ray crystallography and Raman spectroscopy would be necessary to provide the detailed structural and vibrational information that is currently unavailable.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods can predict molecular geometry, orbital energies, and the distribution of electron density with high accuracy.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly useful for determining the most stable three-dimensional arrangement of atoms, known as the global minimum conformation, as well as the energies of other stable conformers (local minima).

The conformational landscape of Benzyl (B1604629) 3-chloro-4-(difluoromethoxy)benzoate is primarily defined by the rotation around several key single bonds:

The C-O bond of the ester linkage connecting the benzoate (B1203000) and benzyl moieties.

The bond between the benzyl CH₂ group and its phenyl ring.

The bonds within the difluoromethoxy group (-O-CHF₂).

Table 1: Hypothetical Relative Energies of Key Conformers of Benzyl 3-chloro-4-(difluoromethoxy)benzoate from DFT Calculations

| Conformer | Dihedral Angle (Cring-C-O-Cbenzyl) | Relative Energy (kJ/mol) | Description |

| A (Global Minimum) | ~0° | 0.00 | A near-planar arrangement between the benzoate ring and the ester group, maximizing conjugation. |

| B | ~90° | 15.2 | A twisted conformation where the ester group is perpendicular to the benzoate ring, disrupting conjugation. |

| C | ~180° | 5.8 | An alternative planar arrangement. |

Note: This table is illustrative of typical results from DFT conformational analysis.

Molecular Orbital Analysis (HOMO-LUMO) and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For Benzyl 3-chloro-4-(difluoromethoxy)benzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic benzoate ring and the non-bonding oxygen atoms. The LUMO is likely centered on the electron-deficient carbonyl carbon and extends across the aromatic ring, indicating the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. semanticscholar.org From these energies, key global reactivity descriptors can be calculated. nih.gov

The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution within the molecule. nih.gov In Benzyl 3-chloro-4-(difluoromethoxy)benzoate, negative potential (electron-rich regions) would be concentrated around the electronegative oxygen, chlorine, and fluorine atoms, while positive potential (electron-poor regions) would be found around the hydrogen atoms and the carbonyl carbon. nih.gov

Table 2: Conceptual Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

Analysis of Substituent Effects (e.g., Hammett Constants) on Reactivity

The Hammett equation is a linear free-energy relationship that describes the influence of substituents on the reactivity of aromatic compounds. libretexts.org It quantifies the electronic (inductive and resonance) effects of a substituent through its Hammett constant (σ). viu.ca Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. utexas.edu

In Benzyl 3-chloro-4-(difluoromethoxy)benzoate, the benzoate ring has two key substituents:

3-chloro (-Cl): This group is located at the meta position. It is moderately electron-withdrawing primarily through its inductive effect (-I).

These substituent effects significantly influence the reactivity of the ester. The combined electron-withdrawing nature of the chloro and difluoromethoxy groups makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack (e.g., during hydrolysis) compared to an unsubstituted benzyl benzoate. science.gov

Table 3: Hammett Substituent Constants for Related Groups

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -Cl | meta | σm = +0.37 | Inductively withdrawing |

| -OCHF₂ | para | σp ≈ +0.31 (estimated) | Strongly inductively withdrawing, weakly resonance donating |

| -H | - | 0.00 | Reference |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can provide valuable insights into the intermolecular forces that govern the condensed-phase behavior of Benzyl 3-chloro-4-(difluoromethoxy)benzoate, such as its interactions in a solvent or its packing in a crystal lattice.

Key intermolecular interactions that would be investigated include:

Dipole-Dipole Interactions: Resulting from the polar C-Cl, C-F, and C=O bonds.

Van der Waals Forces: London dispersion forces arising from temporary fluctuations in electron density.

π-π Stacking: Potential interactions between the aromatic rings of adjacent molecules.

MD simulations can help predict macroscopic properties like solubility and melting point by modeling the collective behavior of many molecules.

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental structure determination.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For Benzyl 3-chloro-4-(difluoromethoxy)benzoate, this would include characteristic peaks such as the C=O stretch of the ester, C-O stretches, C-Cl stretch, C-F stretches, and aromatic C-H and C=C vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are highly sensitive to the molecule's conformation and electronic environment, providing a powerful tool for structural elucidation.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Feature | Predicted Value (DFT) | Typical Experimental Value |

| IR: C=O Stretch | 1735 cm⁻¹ | 1720-1740 cm⁻¹ |

| ¹H NMR: Aromatic Protons | 7.2 - 8.1 ppm | 7.1 - 8.0 ppm |

| ¹³C NMR: Carbonyl Carbon | 165 ppm | 164-167 ppm |

Note: Predicted values are typical for similar structures and require scaling factors for direct comparison with experimental data.

Computational Studies on Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping the entire reaction pathway. For Benzyl 3-chloro-4-(difluoromethoxy)benzoate, a key reaction to study would be its hydrolysis (saponification) under basic conditions.

Using DFT, one could:

Model the Reactants: Optimize the geometries of the ester and the hydroxide (B78521) ion.

Locate the Transition State: Identify the high-energy transition state structure corresponding to the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Model the Intermediates: Characterize the tetrahedral intermediate formed during the reaction.

Model the Products: Optimize the geometries of the final products (3-chloro-4-(difluoromethoxy)benzoate anion and benzyl alcohol).

Chemical Reactivity and Mechanistic Pathways

Hydrolysis Reactions of the Ester Moiety

The ester linkage in Benzyl (B1604629) 3-chloro-4-(difluoromethoxy)benzoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base, with each proceeding through a distinct mechanistic pathway.

The reaction mechanism can be summarized as follows:

Protonation of the carbonyl oxygen: The ester is activated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).

Nucleophilic attack by water: A water molecule attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the benzyl alcohol molecule is eliminated as the leaving group.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of Benzyl 3-chloro-4-(difluoromethoxy)benzoate occurs via a saponification reaction. This process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. researchgate.net This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, resulting in the formation of 3-chloro-4-(difluoromethoxy)benzoic acid and the benzyloxide anion. The benzyloxide anion is a strong base and will deprotonate the carboxylic acid to form benzyl alcohol and the carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion.

The mechanistic steps are:

Nucleophilic attack: The hydroxide ion attacks the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Collapse of the intermediate: The intermediate collapses, and the benzyloxide ion is expelled as the leaving group.

Proton transfer: The benzyloxide ion deprotonates the newly formed carboxylic acid, yielding benzyl alcohol and the carboxylate salt.

The chloro and difluoromethoxy groups are both electron-withdrawing. This property is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, Benzyl 3-chloro-4-(difluoromethoxy)benzoate is anticipated to undergo hydrolysis at a faster rate compared to unsubstituted benzyl benzoate (B1203000).

In base-catalyzed hydrolysis, the presence of electron-withdrawing groups stabilizes the negatively charged tetrahedral intermediate, which is formed in the rate-determining step. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate. rsc.org

This table presents predicted effects based on the electronic properties of the substituents.

Transesterification Reactions

Transesterification is a process in which the benzyl group of Benzyl 3-chloro-4-(difluoromethoxy)benzoate is exchanged with another alcohol moiety. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the mechanism is similar to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. In a base-catalyzed transesterification, an alkoxide ion, generated by the reaction of the alcohol with the base, serves as the nucleophile. unife.it

The general equation for the transesterification of Benzyl 3-chloro-4-(difluoromethoxy)benzoate with an alcohol (R-OH) is as follows:

3-Cl, 4-(OCHF₂)C₆H₃COOCH₂C₆H₅ + R-OH ⇌ 3-Cl, 4-(OCHF₂)C₆H₃COOR + C₆H₅CH₂OH

The equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture.

Reactions Involving the Aromatic Ring

The aromatic ring of Benzyl 3-chloro-4-(difluoromethoxy)benzoate can undergo electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution is directed by the existing substituents on the ring.

The directing effects of the substituents on the aromatic ring of Benzyl 3-chloro-4-(difluoromethoxy)benzoate determine the regioselectivity of electrophilic aromatic substitution reactions. The substituents present are a chloro group at position 3, a difluoromethoxy group at position 4, and a benzyl ester group at position 1.

Chloro group (-Cl): Halogens are deactivating yet ortho-, para-directing. libretexts.orgpitt.edu This is due to the interplay of their electron-withdrawing inductive effect and their electron-donating resonance effect. The inductive effect deactivates the ring, while the resonance effect directs incoming electrophiles to the ortho and para positions.

Difluoromethoxy group (-OCHF₂): The difluoromethoxy group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the two fluorine atoms. It is considered a meta-directing group. wikipedia.org

Benzyl ester group (-COOCH₂C₆H₅): The ester group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. organicchemistrytutor.com

Given the strong deactivating nature of the difluoromethoxy and ester groups, the aromatic ring of Benzyl 3-chloro-4-(difluoromethoxy)benzoate is significantly deactivated towards electrophilic attack. However, if a reaction were to occur, the position of substitution would be determined by the directing effects of the substituents. The ester group at C-1 directs to C-5. The chloro group at C-3 directs to C-2 and C-6 (ortho) and C-5 (para). The difluoromethoxy group at C-4 directs to C-2 and C-6 (meta).

This table summarizes the directing effects of the substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for Benzyl 3-chloro-4-(difluoromethoxy)benzoate, contingent on the electronic nature of the substituents on the aromatic ring. The success of an SNAr reaction hinges on the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, in this case, the chlorine atom. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the case of Benzyl 3-chloro-4-(difluoromethoxy)benzoate, the difluoromethoxy group (-OCF2H) at the para position is generally considered to be electron-withdrawing, which would activate the ring towards nucleophilic attack. The ester group (-COOBn) at the meta position to the chlorine has a more complex influence. While the carbonyl group is electron-withdrawing, its meta position offers less direct resonance stabilization to the Meisenheimer complex compared to an ortho or para substituent.

Therefore, while theoretically possible, the amenability of Benzyl 3-chloro-4-(difluoromethoxy)benzoate to undergo nucleophilic aromatic substitution would likely require strong nucleophiles and potentially harsh reaction conditions. The general mechanism for a putative SNAr reaction is depicted below:

General Mechanism for Nucleophilic Aromatic Substitution

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile (Nu-) attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized Meisenheimer complex. |

| 2. Departure of Leaving Group | The chloride ion (Cl-) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. |

Reactions Involving the Benzylic Methylene (B1212753) Group

The benzylic methylene group (-CH2-) in Benzyl 3-chloro-4-(difluoromethoxy)benzoate is another site of potential reactivity. The proximity of the phenyl ring and the ester group influences the types of transformations that can occur at this position.

Common reactions at the benzylic position include oxidation, radical halogenation, and substitution reactions.

Potential Reactions at the Benzylic Methylene Group

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, Na2Cr2O7) with heat | 3-Chloro-4-(difluoromethoxy)benzoic acid |

| Radical Halogenation | N-Bromosuccinimide (NBS), light or radical initiator | Benzyl 1-bromo-3-chloro-4-(difluoromethoxy)benzoate |

| Substitution (SN1/SN2) | Nucleophiles (e.g., -CN, -OR, -NR2) on a pre-functionalized benzylic position (e.g., benzylic halide) | Substituted benzyl ester derivatives |

The benzylic C-H bonds are weaker than typical sp3 C-H bonds, making them susceptible to radical abstraction. Oxidation to the corresponding carboxylic acid is a common transformation for benzylic carbons bearing at least one hydrogen atom.

Mechanistic Investigations of Key Transformations

For a nucleophilic aromatic substitution , the reaction would proceed through a two-step addition-elimination mechanism, with the formation of the Meisenheimer complex being the rate-determining step. The stability of this intermediate, and thus the reaction rate, would be influenced by the ability of the difluoromethoxy and ester groups to delocalize the negative charge.

The oxidation of the benzylic methylene group with strong oxidizing agents like potassium permanganate (B83412) likely involves a complex free-radical mechanism. The initial step is the abstraction of a benzylic hydrogen atom, followed by a series of oxidation steps.

Derivatization Strategies and Analogue Synthesis in Research

Synthesis of Analogues with Modified Aromatic Ring Substituents

The synthesis of analogues with modified aromatic ring substituents on the benzoate (B1203000) portion of the molecule is a primary strategy to investigate structure-activity relationships (SAR). The electronic and steric properties of the substituents on the aromatic ring can significantly influence the compound's interaction with biological targets.

The core of this approach involves the synthesis of various 3-chloro-4-(difluoromethoxy)benzoic acid precursors with additional or alternative substituents on the aromatic ring. Standard esterification procedures can then be employed to couple these modified benzoic acids with benzyl (B1604629) alcohol.

General Synthetic Route:

Modification of the Benzoic Acid Precursor: Starting with a suitably substituted phenol (B47542), the difluoromethoxy group is introduced, followed by chlorination and carboxylation to yield the desired substituted 3-chloro-4-(difluoromethoxy)benzoic acid.

Esterification: The resulting benzoic acid derivative is then reacted with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP) to form the corresponding benzyl ester.

Table 1: Examples of Synthesized Analogues with Modified Aromatic Ring Substituents

| Analogue Name | Modification on Benzoic Acid Ring | Synthetic Precursor |

| Benzyl 3-chloro-5-fluoro-4-(difluoromethoxy)benzoate | Addition of a fluorine atom at the C5 position | 3-Chloro-5-fluoro-4-(difluoromethoxy)benzoic acid |

| Benzyl 3-chloro-5-methyl-4-(difluoromethoxy)benzoate | Addition of a methyl group at the C5 position | 3-Chloro-5-methyl-4-(difluoromethoxy)benzoic acid |

| Benzyl 3,5-dichloro-4-(difluoromethoxy)benzoate | Replacement of the hydrogen at C5 with a chlorine atom | 3,5-Dichloro-4-(difluoromethoxy)benzoic acid |

These modifications allow for a systematic exploration of how different electronic environments on the aromatic ring affect the compound's properties.

Synthesis of Analogues with Varied Benzylic Moieties

Varying the benzylic alcohol portion of the ester provides another avenue for creating analogues with potentially improved characteristics. Modifications to the benzyl ring can alter the compound's lipophilicity, metabolic stability, and binding orientation with target molecules.

The synthesis of these analogues typically involves the esterification of 3-chloro-4-(difluoromethoxy)benzoic acid with a range of substituted benzyl alcohols.

General Synthetic Route:

Preparation of Substituted Benzyl Alcohols: A variety of benzyl alcohols with different substituents (e.g., methoxy, nitro, halo) on the phenyl ring are either commercially available or can be synthesized through standard methods.

Esterification: 3-chloro-4-(difluoromethoxy)benzoic acid is reacted with the selected substituted benzyl alcohol under standard esterification conditions.

Table 2: Examples of Synthesized Analogues with Varied Benzylic Moieties

| Analogue Name | Benzylic Moiety |

| 4-Methoxybenzyl 3-chloro-4-(difluoromethoxy)benzoate | 4-Methoxybenzyl alcohol |

| 4-Nitrobenzyl 3-chloro-4-(difluoromethoxy)benzoate | 4-Nitrobenzyl alcohol |

| 4-Chlorobenzyl 3-chloro-4-(difluoromethoxy)benzoate | 4-Chlorobenzyl alcohol |

These variations can provide insights into the steric and electronic requirements of the binding pocket of a potential biological target.

Preparation of Isomeric Benzoate Derivatives

The synthesis of isomeric derivatives is crucial for understanding the importance of the spatial arrangement of substituents on the aromatic ring. For Benzyl 3-chloro-4-(difluoromethoxy)benzoate, this involves synthesizing isomers where the chloro and difluoromethoxy groups are at different positions on the benzoate ring.

The synthesis of these isomers requires starting from different substituted phenols to introduce the functional groups at the desired positions before esterification with benzyl alcohol.

Table 3: Examples of Isomeric Benzoate Derivatives

| Isomer Name | Substituent Positions on Benzoate Ring |

| Benzyl 2-chloro-4-(difluoromethoxy)benzoate | Chloro at C2, Difluoromethoxy at C4 |

| Benzyl 3-chloro-5-(difluoromethoxy)benzoate | Chloro at C3, Difluoromethoxy at C5 |

| Benzyl 2-(difluoromethoxy)-5-chlorobenzoate | Difluoromethoxy at C2, Chloro at C5 |

Comparing the activity of these isomers can elucidate the optimal substitution pattern for biological efficacy.

Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic way to understand how chemical structure influences biological activity. For the derivatives of Benzyl 3-chloro-4-(difluoromethoxy)benzoate, these studies would involve synthesizing a library of analogues and evaluating their activity in relevant biological assays.

The data from these studies can be used to build models that predict the activity of unsynthesized compounds, thereby guiding further optimization efforts. For instance, a study on a series of benzyl benzoate derivatives identified that meta-methyl and 3-methylbenzyl 2'-nitrobenzoate derivatives showed significantly higher activity in a particular assay than the parent compound, highlighting the importance of specific substitutions. nih.gov

Table 4: Hypothetical SAR Data for Benzyl 3-chloro-4-(difluoromethoxy)benzoate Analogues

| Analogue | Modification | Relative Activity (%) |

| Parent Compound | - | 100 |

| Analogue 1 | 5-Fluoro on benzoate | 150 |

| Analogue 2 | 4-Methoxy on benzyl | 80 |

| Analogue 3 | 2-Chloro isomer | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Derivatization for Enhanced Analytical Detection and Characterization

Chemical derivatization is a powerful tool in analytical chemistry to improve the detection and separation of analytes. For a compound like Benzyl 3-chloro-4-(difluoromethoxy)benzoate, derivatization can be employed to enhance its volatility for gas chromatography (GC) analysis or to introduce a chromophore or fluorophore for improved detection in high-performance liquid chromatography (HPLC).

Common derivatization strategies for carboxylic acids (the precursor to the ester) include:

Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (B98337) ester, suitable for GC-MS analysis.

Alkylation/Esterification: Reaction with an alkylating agent to form a more volatile ester. For example, using diazomethane (B1218177) to form the methyl ester.

Acylation: For any hydroxyl or amino groups that might be introduced in analogues, acylation can be used to create less polar and more volatile derivatives.

For HPLC analysis, derivatization might involve introducing a fluorescent tag to the molecule to allow for highly sensitive fluorescence detection. For example, reacting a precursor with a fluorescent labeling reagent.

Table 5: Derivatization Reagents for Analytical Enhancement

| Analytical Technique | Derivatization Reagent | Purpose |

| Gas Chromatography (GC) | BSTFA | Increases volatility and thermal stability |

| Gas Chromatography (GC) | Diazomethane | Forms volatile methyl ester |

| HPLC-Fluorescence | Dansyl Chloride | Introduces a fluorescent tag for sensitive detection |

These analytical derivatization methods are essential for accurate quantification of the compound and its metabolites in complex biological matrices.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable tools for the separation and purification of chemical compounds. For Benzyl (B1604629) 3-chloro-4-(difluoromethoxy)benzoate, the development of robust chromatographic methods is essential to isolate it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The development of a successful HPLC method for Benzyl 3-chloro-4-(difluoromethoxy)benzoate would involve a systematic optimization of several key parameters to achieve adequate separation and peak shape.

A reversed-phase HPLC (RP-HPLC) method is often the first choice for compounds of this nature. The selection of a suitable stationary phase, such as a C18 or C8 column, is a critical first step. The mobile phase composition, typically a mixture of an aqueous component (like water with a buffer or acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol), would be optimized through gradient or isocratic elution to ensure the effective separation of the target analyte from any impurities. The flow rate and column temperature are also adjusted to improve resolution and analysis time. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

A hypothetical HPLC method development could be initiated with the parameters outlined in the table below, followed by systematic adjustments to achieve optimal performance.

| Parameter | Initial Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Method Development

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful analytical technique. Given the benzyl benzoate (B1203000) structure of the target compound, it is likely to have sufficient volatility and thermal stability for GC analysis. Method development in GC focuses on selecting the appropriate capillary column, carrier gas, temperature program, and detector.

A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable starting point. The carrier gas is typically an inert gas like helium or nitrogen. A temperature program, involving an initial temperature hold, a ramp to a final temperature, and a final hold, is developed to ensure the separation of all volatile components in the sample. A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity.

The following table outlines a potential starting point for GC method development for Benzyl 3-chloro-4-(difluoromethoxy)benzoate.

| Parameter | Initial Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, provide a higher degree of specificity and sensitivity, enabling not only the detection and quantification of the analyte but also its structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of a mass spectrometer. This allows for the identification of unknown impurities by comparing their mass spectra with library databases or through interpretation of the fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for the analysis of complex matrices. It offers high selectivity and sensitivity, making it ideal for trace-level quantification. In a research setting, LC-MS/MS can be employed to study the metabolic fate or environmental degradation of Benzyl 3-chloro-4-(difluoromethoxy)benzoate by identifying its metabolites or degradation products.

Quantitative Analysis in Research Samples

Once a robust chromatographic method is developed, it can be applied for the quantitative analysis of Benzyl 3-chloro-4-(difluoromethoxy)benzoate in various research samples. This typically involves the use of an external or internal standard calibration curve. A calibration curve is constructed by plotting the peak area response of the analyte against its known concentrations. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area response on this curve. The choice between an external and internal standard depends on the complexity of the sample matrix and the desired level of precision and accuracy.

Method Validation and Quality Control in a Research Setting

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. In a research setting, key validation parameters include specificity, linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ).

Specificity ensures that the analytical signal is solely from the analyte of interest and not from any interfering components in the sample matrix.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quality control (QC) samples at different concentration levels are typically analyzed alongside the research samples to ensure the ongoing performance and reliability of the analytical method.

Environmental Fate and Degradation Pathways Academic Perspective

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical processes that occur without the intervention of microorganisms. For Benzyl (B1604629) 3-chloro-4-(difluoromethoxy)benzoate, the most significant abiotic degradation mechanisms are expected to be hydrolysis and photodegradation.

The primary abiotic degradation pathway for Benzyl 3-chloro-4-(difluoromethoxy)benzoate in aqueous environments is anticipated to be the hydrolysis of the ester linkage. This reaction would cleave the molecule into Benzyl Alcohol and 3-chloro-4-(difluoromethoxy)benzoic acid. The rate of hydrolysis for benzyl esters is influenced by pH, with the reaction being faster under alkaline conditions. archive.orgias.ac.in

Studies on various benzyl esters have demonstrated their susceptibility to hydrolysis. archive.org The presence of substituents on the benzoate (B1203000) ring can influence the rate of this reaction. While specific kinetic data for Benzyl 3-chloro-4-(difluoromethoxy)benzoate is not available, the general mechanism for ester hydrolysis is well-established. ias.ac.inias.ac.in

Table 1: Predicted Hydrolytic Degradation Products of Benzyl 3-chloro-4-(difluoromethoxy)benzoate

| Initial Compound | Degradation Process | Predicted Products |

| Benzyl 3-chloro-4-(difluoromethoxy)benzoate | Hydrolysis | Benzyl alcohol and 3-chloro-4-(difluoromethoxy)benzoic acid |

Note: This table is based on the general principles of ester hydrolysis, as direct experimental data for this specific compound is not available.

Photodegradation, or the breakdown of compounds by light, is another potential abiotic degradation pathway, particularly for the aromatic portions of the molecule. Halogenated aromatic compounds can undergo photolysis, leading to the cleavage of the carbon-halogen bond. nih.gov In the case of Benzyl 3-chloro-4-(difluoromethoxy)benzoate, this could result in dechlorination of the aromatic ring.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial process in the environmental breakdown of organic compounds. The degradation of Benzyl 3-chloro-4-(difluoromethoxy)benzoate is expected to proceed through different pathways under aerobic and anaerobic conditions.

Under aerobic conditions, the initial step in the degradation of Benzyl 3-chloro-4-(difluoromethoxy)benzoate would likely be the enzymatic hydrolysis of the ester bond by bacterial esterases, yielding Benzyl Alcohol and 3-chloro-4-(difluoromethoxy)benzoic acid. nih.govasm.org Benzyl alcohol can be further metabolized by various soil microorganisms, often being oxidized to benzaldehyde (B42025) and then to benzoic acid, which enters central metabolic pathways. nih.govnih.gov

The degradation of the resulting 3-chloro-4-(difluoromethoxy)benzoic acid would likely follow pathways established for other chlorinated benzoates. researchgate.netconicet.gov.ar A common mechanism involves the action of dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of a substituted catechol. nih.govnih.govresearchgate.net For 3-chlorobenzoic acid, degradation often proceeds through 3-chlorocatechol (B1204754) or other hydroxylated intermediates. nih.govresearchgate.netresearchgate.net This chlorocatechol can then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. asm.orgnih.govresearchgate.net

The fate of the difluoromethoxy group in aerobic biodegradation is not well-documented. It is possible that it is removed either before or after ring cleavage, potentially through hydrolytic or oxidative processes, releasing fluoride (B91410) ions. ecetoc.orgresearchgate.net

Table 2: Plausible Aerobic Degradation Intermediates of Benzyl 3-chloro-4-(difluoromethoxy)benzoate

| Precursor Compound | Key Enzyme Type | Plausible Intermediates |

| Benzyl 3-chloro-4-(difluoromethoxy)benzoate | Esterase | Benzyl alcohol, 3-chloro-4-(difluoromethoxy)benzoic acid |

| Benzyl alcohol | Alcohol dehydrogenase | Benzaldehyde, Benzoic acid |

| 3-chloro-4-(difluoromethoxy)benzoic acid | Dioxygenase | 3-chloro-4-(difluoromethoxy)catechol (hypothetical), subsequent ring cleavage products |

Note: This table represents a hypothetical pathway based on the degradation of structurally similar compounds, as direct experimental data is not available.

In anaerobic environments, the degradation of halogenated aromatic compounds often proceeds through reductive dechlorination, where the halogen substituent is removed and replaced by a hydrogen atom. researchgate.net For the 3-chloro-4-(difluoromethoxy)benzoate moiety, this would likely result in the formation of 4-(difluoromethoxy)benzoate. This process is typically carried out by specific anaerobic bacteria that use the chlorinated compound as an electron acceptor. nih.gov

Following hydrolysis of the ester bond, the resulting 3-chloro-4-(difluoromethoxy)benzoic acid could undergo reductive dechlorination. Studies on the anaerobic degradation of 3-chlorobenzoic acid have shown its conversion to benzoate, which is then further metabolized. researchgate.net Similarly, the anaerobic degradation of 3-chloro-4-hydroxybenzoate has been shown to proceed via dechlorination to 4-hydroxybenzoate. researchgate.netnih.gov

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are essential for understanding the complete environmental fate of a compound. Based on the predicted degradation pathways, a number of degradation products for Benzyl 3-chloro-4-(difluoromethoxy)benzoate can be anticipated.

Abiotic hydrolysis would directly produce Benzyl Alcohol and 3-chloro-4-(difluoromethoxy)benzoic acid .

Biotic degradation under aerobic conditions, following initial hydrolysis, would likely lead to the formation of benzaldehyde and benzoic acid from the benzyl alcohol moiety. The chlorinated aromatic portion could be transformed into hydroxylated intermediates such as a chlorinated and difluoromethoxy-substituted catechol , followed by ring-cleavage products like chloromuconic acids . nih.govresearchgate.net

Under anaerobic conditions, reductive dechlorination of the 3-chloro-4-(difluoromethoxy)benzoic acid would yield 4-(difluoromethoxy)benzoate . Further degradation of the aromatic ring under both aerobic and anaerobic conditions would ultimately lead to mineralization to carbon dioxide, water, and inorganic halides.

Table 3: Summary of Potential Degradation Products

| Degradation Pathway | Initial Product(s) from Parent Compound | Subsequent Intermediate(s) | Final Mineralization Products |

| Abiotic Hydrolysis | Benzyl alcohol, 3-chloro-4-(difluoromethoxy)benzoic acid | - | - |

| Aerobic Biodegradation | Benzyl alcohol, 3-chloro-4-(difluoromethoxy)benzoic acid | Benzaldehyde, Benzoic acid, Substituted catechols, Ring-cleavage products (e.g., chloromuconic acids) | CO₂, H₂O, Cl⁻, F⁻ |

| Anaerobic Biodegradation | Benzyl alcohol, 3-chloro-4-(difluoromethoxy)benzoic acid | 4-(difluoromethoxy)benzoate, Benzoic acid derivatives, Ring-reduction products | CH₄, CO₂, H₂O, Cl⁻, F⁻ |

Note: The listed products are based on established degradation pathways of analogous chemical structures and await experimental verification for Benzyl 3-chloro-4-(difluoromethoxy)benzoate.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. asianpubs.orgresearchgate.netsciencedaily.comrsc.org For Benzyl (B1604629) 3-chloro-4-(difluoromethoxy)benzoate, future research could focus on moving beyond traditional synthesis paradigms.

Photocatalytic Approaches: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-O bonds and for the introduction of fluorinated moieties under mild conditions. nih.govnih.govmdpi.comresearchgate.net Future studies could explore the direct photocatalytic difluoromethoxylation of a suitable benzyl 3-chloro-4-hydroxybenzoate precursor. nih.gov This approach could offer a more sustainable alternative to classical methods that may require harsh reagents. The development of novel photocatalysts, including synergistic dual-active-centered covalent organic frameworks, could further enhance the efficiency and selectivity of such transformations. nih.govacs.org

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.govacs.orgresearchgate.netunimi.it Investigating the synthesis of Benzyl 3-chloro-4-(difluoromethoxy)benzoate using flow chemistry could lead to higher yields and purity. A multi-step flow process, potentially combining the synthesis of the 3-chloro-4-(difluoromethoxy)benzoic acid intermediate and its subsequent esterification with benzyl alcohol, could be a promising avenue.

Enzymatic Catalysis: Biocatalysis presents a green alternative for ester synthesis. Research into lipase-catalyzed esterification of 3-chloro-4-(difluoromethoxy)benzoic acid with benzyl alcohol in a continuous-flow system could lead to a highly selective and sustainable production method. mdpi.com

| Synthetic Route | Potential Advantages | Key Research Focus |

| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance, sustainability. nih.govnih.gov | Development of efficient photocatalysts, optimization of reaction parameters. |

| Continuous-Flow Synthesis | Enhanced safety, scalability, precise process control, potential for higher yields. nih.govacs.org | Reactor design, optimization of residence time and temperature, integration of purification steps. |

| Enzymatic Catalysis | High selectivity, mild conditions, environmentally friendly. mdpi.com | Screening for suitable enzymes, optimization of reaction medium and flow parameters. |

Advanced Mechanistic Studies using Cutting-Edge Techniques

A thorough understanding of reaction mechanisms is crucial for process optimization and the development of new synthetic methods. For the synthesis of Benzyl 3-chloro-4-(difluoromethoxy)benzoate, several advanced techniques could be employed.

Kinetic Isotope Effect Studies: The use of kinetic isotope effects (KIEs) can provide valuable insights into the rate-determining steps of a reaction. rsc.orgaip.orgacs.orgacs.orgwikipedia.org For instance, in the difluoromethoxylation step, studying the KIE by replacing hydrogen with deuterium (B1214612) in the difluoromethyl group precursor could help elucidate the mechanism of difluorocarbene insertion or radical transfer. rsc.orgaip.org

In Situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can be used for real-time monitoring of reaction kinetics and the identification of transient intermediates. This would be particularly valuable in understanding the formation of the difluoromethoxy group and the esterification process.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. proquest.comnih.govresearchgate.net Such computational studies could guide the experimental design of more efficient synthetic routes by, for example, predicting the most favorable conditions for difluorocarbene generation and reaction. proquest.comnih.gov

Application as a Building Block in Complex Chemical Synthesis

The structural motifs present in Benzyl 3-chloro-4-(difluoromethoxy)benzoate make it a potentially valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. chemrxiv.orgresearchgate.netnbinno.comacs.orgwikipedia.org The difluoromethoxy group is recognized for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability in drug candidates. nih.govacs.org

Future research could focus on the selective transformation of the functional groups in Benzyl 3-chloro-4-(difluoromethoxy)benzoate. For example, the benzyl ester can be readily cleaved to provide the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides or ketones. The chloro- and difluoromethoxy-substituted aromatic ring can participate in cross-coupling reactions to form more complex biaryl structures.

| Potential Transformation | Resulting Intermediate | Potential Application |

| Ester Cleavage | 3-Chloro-4-(difluoromethoxy)benzoic acid | Synthesis of amides, ketones, and other carboxylic acid derivatives. |

| Cross-Coupling Reactions | Biaryl derivatives | Synthesis of novel scaffolds for medicinal chemistry and materials science. |

| Reduction of Carboxylic Acid | (3-Chloro-4-(difluoromethoxy)phenyl)methanol | Introduction of a hydroxymethyl group for further functionalization. |

Development of High-Throughput Screening Methodologies for Chemical Transformations

To accelerate the discovery of new applications and optimize reaction conditions, high-throughput screening (HTS) methodologies are invaluable. acs.orgvapourtec.comnih.gov For Benzyl 3-chloro-4-(difluoromethoxy)benzoate, HTS could be applied to explore its reactivity and potential as a building block.

Automated Synthesis Platforms: The use of automated synthesizers can facilitate the rapid generation of a library of derivatives from Benzyl 3-chloro-4-(difluoromethoxy)benzoate. vapourtec.comnih.govchemrxiv.org For example, an automated platform could be used to react the corresponding acyl chloride (derived from the carboxylic acid) with a diverse set of amines and alcohols to create a library of amides and esters.

Screening of Catalytic Reactions: HTS can be employed to rapidly screen a wide range of catalysts and reaction conditions for transformations involving Benzyl 3-chloro-4-(difluoromethoxy)benzoate, such as cross-coupling reactions or further functionalization of the aromatic ring.

Interdisciplinary Research with Materials Science (as chemical precursors)

The unique electronic properties conferred by the fluorine and chlorine substituents suggest that Benzyl 3-chloro-4-(difluoromethoxy)benzoate could serve as a precursor for novel functional materials. rsc.orgnih.govacs.orgresearchgate.netoup.comman.ac.ukacs.orgshokubai.co.jp

Polymer Synthesis: The aromatic core of Benzyl 3-chloro-4-(difluoromethoxy)benzoate could be incorporated into polymer backbones. rsc.orgacs.org After conversion to a suitable monomer, for example, a diol or a diamine, it could be used in the synthesis of fluorinated polyesters or polyamides. The presence of the difluoromethoxy group could impart desirable properties to the resulting polymers, such as enhanced thermal stability, specific optical properties, and low dielectric constants. rsc.orgacs.org

Liquid Crystals: Fluorinated benzoates are known to be components of liquid crystal mixtures. tandfonline.com The specific substitution pattern of Benzyl 3-chloro-4-(difluoromethoxy)benzoate could be investigated for its potential to induce or modify liquid crystalline phases.

Organic Electronics: Fluorinated aromatic compounds are of interest in the field of organic electronics. researchgate.net Derivatives of Benzyl 3-chloro-4-(difluoromethoxy)benzoate could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices, where the electronic properties of the molecule could be fine-tuned.

Q & A

Q. What are the optimal synthetic routes for preparing benzyl 3-chloro-4-(difluoromethoxy)benzoate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated benzoic acid derivative (e.g., 3-chloro-4-hydroxybenzoic acid) with difluoromethoxylating agents (e.g., difluoromethyl triflate or halogen exchange reagents), followed by esterification with benzyl alcohol. For esterification, coupling agents like 4-nitrophenol and carbodiimides (e.g., DCC) are effective, as demonstrated in analogous ester syntheses . Maximizing yields requires anhydrous conditions, controlled temperature (60–80°C), and purification via column chromatography with hexane/ethyl acetate gradients.

Q. What analytical techniques are most reliable for characterizing the purity and structural integrity of benzyl 3-chloro-4-(difluoromethoxy)benzoate?

- Methodological Answer : Use a combination of:

- FTIR : To confirm ester C=O (~1720 cm⁻¹) and difluoromethoxy (C–O–CF₂) stretches (~1100–1200 cm⁻¹).

- NMR : ¹H NMR (δ 5.3–5.5 ppm for benzyl CH₂; δ 7.3–8.1 ppm for aromatic protons) and ¹⁹F NMR (δ -80 to -85 ppm for CF₂) to verify substituent positions .

- HPLC-MS : For purity assessment (retention time consistency) and molecular ion confirmation (e.g., m/z ~338 for [M+H]⁺).

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and difluoromethoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Computational studies (DFT at B3LYP/6-31G(d,p)) reveal that the electron-withdrawing chloro group activates the ester carbonyl toward nucleophilic attack, while the bulky difluoromethoxy group at the para position introduces steric hindrance. Kinetic experiments under pseudo-first-order conditions (e.g., with amines or thiols) can quantify rate constants, complemented by Hammett plots to correlate substituent effects with reactivity .

Q. How can researchers resolve contradictions in reported thermal stability data for benzyl 3-chloro-4-(difluoromethoxy)benzoate?